molecular formula C20H18O8 B8004873 ({3-[(3,4,5-Trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid

({3-[(3,4,5-Trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid

Cat. No.: B8004873
M. Wt: 386.4 g/mol
InChI Key: BHYXENPRBUVMRH-UHFFFAOYSA-N
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Description

The compound ({3-[(3,4,5-Trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid is a complex organic molecule featuring a benzofuran core linked to a trimethoxyphenyl group via a carbonyl bridge, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 3,4,5-trimethoxybenzaldehyde and 1-benzofuran-5-carboxylic acid.

    Formation of the Intermediate: The first step involves the formation of an intermediate by reacting 3,4,5-trimethoxybenzaldehyde with a suitable reagent like acetic anhydride in the presence of a catalyst such as pyridine to form 3,4,5-trimethoxyphenylacetic acid.

    Coupling Reaction: The intermediate is then coupled with 1-benzofuran-5-carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using similar reaction conditions but with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the trimethoxyphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology and Medicine

Industry

    Material Science: Potential use in the development of new materials with specific electronic properties.

Mechanism of Action

The compound’s biological activity is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The trimethoxyphenyl group can interact with proteins involved in cell signaling pathways, potentially leading to therapeutic effects. The benzofuran core may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxyphenylacetic acid: Shares the trimethoxyphenyl group but lacks the benzofuran moiety.

    1-Benzofuran-5-carboxylic acid: Contains the benzofuran core but lacks the trimethoxyphenyl group.

Uniqueness

The combination of the trimethoxyphenyl group with the benzofuran core in ({3-[(3,4,5-Trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid imparts unique chemical and biological properties that are not present in the individual components. This structural synergy may enhance its potential as a therapeutic agent or a synthetic intermediate.

Properties

IUPAC Name

2-[[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8/c1-24-16-6-11(7-17(25-2)20(16)26-3)19(23)14-9-28-15-5-4-12(8-13(14)15)27-10-18(21)22/h4-9H,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYXENPRBUVMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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